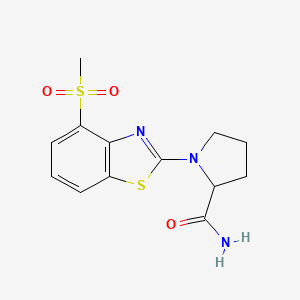

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The benzothiazole ring is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the combination of techniques used in the synthesis of pyrrolidine and benzothiazole derivatives . For instance, the pyrrolidine ring could be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings . The benzothiazole ring could be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzothiazole ring is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrolidine and benzothiazole rings . For instance, the pyrrolidine ring could undergo reactions such as ring-opening, condensation, and cyclization . The benzothiazole ring could participate in reactions such as condensation with aldehydes, oxidation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and benzothiazole rings . For instance, the pyrrolidine ring could contribute to the compound’s solubility, stability, and stereochemistry . The benzothiazole ring could influence the compound’s aromaticity, reactivity, and photophysical properties .Applications De Recherche Scientifique

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been studied for its potential applications in the prevention and treatment of various medical conditions. It has been studied for its effects on bone health, cardiovascular health, and cancer prevention. It has also been studied for its potential to reduce the risk of stroke and reduce inflammation.

Mécanisme D'action

Target of Action

The compound 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to target DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This results in the disruption of cell wall biosynthesis, leading to the death of the bacteria .

Biochemical Pathways

The inhibition of DprE1 disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This affects the integrity of the cell wall, leading to the death of the bacteria .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of the bacterial cell wall, leading to the death of the bacteria .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide in lab experiments is that it is a stable, synthetic form of vitamin K2 that is more bioavailable than MK-7. This makes it easier to measure and quantify its effects in lab experiments. However, this compound is not as widely studied as other forms of vitamin K2, so there is still much to be learned about its effects in humans.

Orientations Futures

Future research on 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide should focus on its potential role in cancer prevention and treatment, its effects on cardiovascular health, and its ability to reduce inflammation. Additionally, further research should be conducted to better understand the biochemical and physiological effects of this compound and its potential to reduce the risk of stroke. Finally, studies should be conducted to determine the optimal dosage of this compound for various medical conditions.

Méthodes De Synthèse

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is synthesized by a multi-step process starting with the reaction of 1,3-benzothiazol-2-ylacetic acid and pyrrolidine-2-carboxylic acid. This reaction produces the intermediate 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxylic acid. This intermediate is then reacted with sodium methoxide to produce this compound.

Propriétés

IUPAC Name |

1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-21(18,19)10-6-2-5-9-11(10)15-13(20-9)16-7-3-4-8(16)12(14)17/h2,5-6,8H,3-4,7H2,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMBGSUBHJPOFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCCC3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444148.png)

![N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444153.png)

![N-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444157.png)

![2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6444163.png)

![1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6444165.png)

![4-methoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6444168.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile](/img/structure/B6444171.png)

![N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444180.png)

![2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444186.png)

![3-chloro-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6444200.png)

![N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444208.png)

![3-chloro-4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6444209.png)

![1-(4-methylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444230.png)

![5-chloro-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6444236.png)